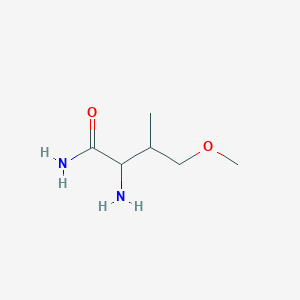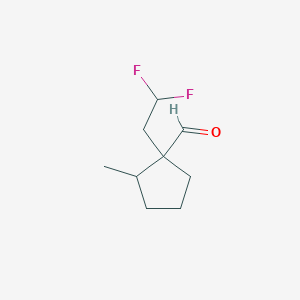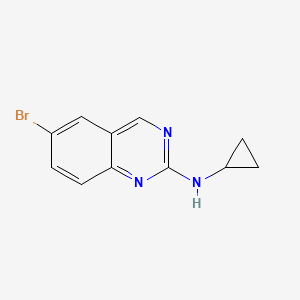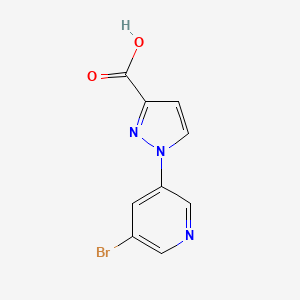
1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
The synthesis of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antidiabetic agents.
Biological Studies: The compound and its derivatives are studied for their effects on neural stem cell differentiation and neurotransmitter systems.
Material Science: It is investigated for its role in the synthesis of complex molecular structures used in catalysis and optoelectronic devices.
Environmental Studies: Its derivatives are explored as corrosion inhibitors, providing environmentally friendly alternatives for protecting metals.
Mecanismo De Acción
The mechanism of action of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-(4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound is studied for its potential in treating type II diabetes mellitus.
Pyrazolo[3,4-b]pyridine Derivatives: These derivatives are evaluated for their activity as TRK inhibitors, showing potential in cancer treatment.
Thiazole-linked Pyrazole Analogues: These compounds are synthesized for their versatile applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields of research.
Propiedades
Número CAS |
1696238-76-2 |
|---|---|
Fórmula molecular |
C9H6BrN3O2 |
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15) |
Clave InChI |
QSIHIAXCSMCZLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)

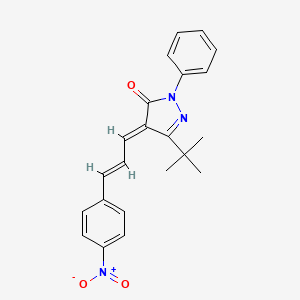

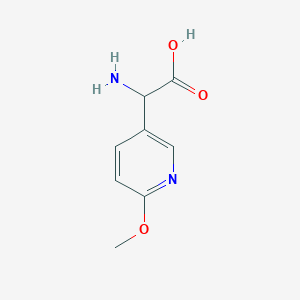
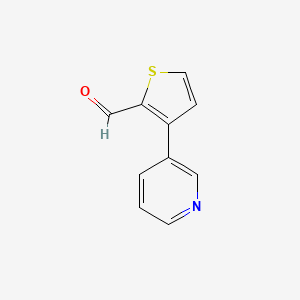
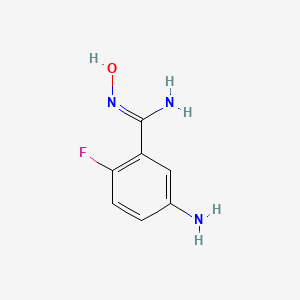

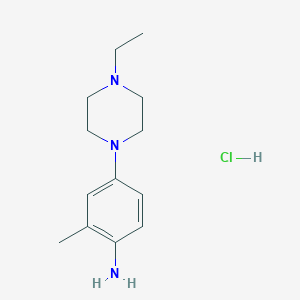
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)

